N-(2-oxo-2-((2-(thiophen-3-yl)ethyl)amino)ethyl)benzamide
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Description
N-(2-oxo-2-((2-(thiophen-3-yl)ethyl)amino)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound belongs to the family of benzamide derivatives and has been extensively studied for its mechanism of action and therapeutic applications.
Scientific Research Applications
Synthesis and Characterization
Synthesis of N-thioacyl 1,3-amino alcohols and Applications : N-thioacyl 1,3-amino alcohols have been synthesized via the ring-opening of oxiranes with thioamide dianions. These intermediates serve as key precursors for producing stereochemically defined oxazines and amino alcohols, highlighting their significance in creating structurally complex and stereochemically enriched compounds (Murai et al., 2005).
Efficient Reagent for α-Ketoamide Derivatives Synthesis : The study demonstrates the use of OxymaPure/DIC as an efficient reagent for synthesizing a novel series of α-ketoamide derivatives. This methodology offers advantages in terms of purity and yield over traditional methods, showcasing the compound's utility in facilitating complex organic synthesis processes (El‐Faham et al., 2013).
Bioinorganic Relevance of Cobalt(II) Complexes : Research on Co(II) complexes with thiophene-glyoxal derived Schiff bases revealed their antimicrobial properties. These complexes demonstrate the potential of incorporating thiophene derivatives into bioinorganic frameworks to achieve desirable biological activities (Singh et al., 2009).
Anticonvulsant Agents : A series of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl)benzamide derivatives were synthesized and evaluated for their anticonvulsant activities. This highlights the compound's role in developing potential treatments for epilepsy, showcasing its application in medicinal chemistry (Nikalje et al., 2014).
Chemical Properties and Applications
Chemoselective N-benzoylation of Aminophenols : The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates illustrates the compound's utility in achieving specific chemical modifications. This process leads to compounds of biological interest, underscoring the versatility of N-(2-oxo-2-((2-(thiophen-3-yl)ethyl)amino)ethyl)benzamide in synthetic chemistry (Singh et al., 2017).
Green Synthesis Approach : The compound's derivatives have been synthesized through a green chemistry approach, emphasizing the importance of eco-friendly methods in chemical synthesis. This involves a three-component reaction demonstrating the compound's adaptability to sustainable synthesis strategies (Sabbaghan & Hossaini, 2012).
Properties
IUPAC Name |
N-[2-oxo-2-(2-thiophen-3-ylethylamino)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-14(16-8-6-12-7-9-20-11-12)10-17-15(19)13-4-2-1-3-5-13/h1-5,7,9,11H,6,8,10H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIYTRMZSHZIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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